molecular formula C4F9N B14746909 2,2,2-Trifluoro-N-(pentafluoroethyl)ethanimidoyl fluoride CAS No. 380-66-5

2,2,2-Trifluoro-N-(pentafluoroethyl)ethanimidoyl fluoride

Cat. No.: B14746909
CAS No.: 380-66-5
M. Wt: 233.03 g/mol
InChI Key: LQQBAJRONUPTHM-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(pentafluoroethyl)ethanimidoyl fluoride: is a fluorinated organic compound with the molecular formula C4NF9. It is known for its high fluorine content, which imparts unique chemical and physical properties. This compound is used in various scientific research and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-N-(pentafluoroethyl)ethanimidoyl fluoride typically involves the reaction of trifluoroacetic acid derivatives with pentafluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a fluorinating agent such as sulfur tetrafluoride or cobalt trifluoride to ensure the incorporation of fluorine atoms.

Industrial Production Methods: Industrial production of this compound may involve electrochemical fluorination, where an electric current is passed through a solution containing the precursor compounds. This method allows for the efficient introduction of fluorine atoms into the molecule, resulting in high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-N-(pentafluoroethyl)ethanimidoyl fluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products:

Scientific Research Applications

2,2,2-Trifluoro-N-(pentafluoroethyl)ethanimidoyl fluoride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(pentafluoroethyl)ethanimidoyl fluoride involves its interaction with molecular targets through the formation of strong hydrogen bonds and van der Waals interactions. The high electronegativity of fluorine atoms enhances the compound’s ability to interact with various biological and chemical systems, leading to its effects on molecular pathways and targets .

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-N-phenylacetimidoyl chloride
  • 2,2,2-Trifluoro-N-(1,1,2,2,2-pentafluoroethyl)ethanimidoyl fluoride

Comparison: 2,2,2-Trifluoro-N-(pentafluoroethyl)ethanimidoyl fluoride is unique due to its high fluorine content and the presence of both trifluoro and pentafluoro groups. This makes it more reactive and stable compared to similar compounds, which may have fewer fluorine atoms or different substituents. The high fluorine content also imparts unique physical properties such as low surface energy and high thermal stability .

Properties

CAS No.

380-66-5

Molecular Formula

C4F9N

Molecular Weight

233.03 g/mol

IUPAC Name

2,2,2-trifluoro-N-(1,1,2,2,2-pentafluoroethyl)ethanimidoyl fluoride

InChI

InChI=1S/C4F9N/c5-1(2(6,7)8)14-4(12,13)3(9,10)11

InChI Key

LQQBAJRONUPTHM-UHFFFAOYSA-N

Canonical SMILES

C(=NC(C(F)(F)F)(F)F)(C(F)(F)F)F

Origin of Product

United States

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